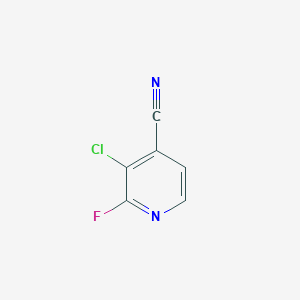
4-Fluorophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene ringsPhenanthrene and its derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and advanced materials .
Métodos De Preparación
The synthesis of 4-Fluorophenanthrene typically involves the functionalization of phenanthrene. One common method is the halogenation of phenanthrene, where phenanthrene is treated with a fluorinating agent under specific conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield .
Industrial production methods for this compound may involve large-scale halogenation processes, where phenanthrene is reacted with fluorine-containing reagents in the presence of catalysts. These methods are optimized for high yield and purity, making the compound suitable for commercial applications .
Análisis De Reacciones Químicas
4-Fluorophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives. .
Reduction: Reduction of this compound can yield dihydro derivatives. .
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid yields phenanthrenequinone, while reduction with hydrogen gas produces dihydrophenanthrene .
Aplicaciones Científicas De Investigación
4-Fluorophenanthrene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Fluorophenanthrene involves its interaction with molecular targets through its π-conjugated electronic system. This interaction facilitates charge transfer and photophysical processes, making the compound effective in optoelectronic applications. The pathways involved include the absorption and emission of light, which are critical for its use in OLEDs and other photonic devices .
Comparación Con Compuestos Similares
4-Fluorophenanthrene can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as:
- 1-Fluoronaphthalene
- 2-Fluorofluorene
- 5-Fluoroacenaphthylene
- 2-Fluorophenanthrene
- 3-Fluorophenanthrene
- 3-Fluorofluoranthene
- 1-Fluoropyrene
- 1-Fluorochrysene
- 2-Fluorochrysene
- 3-Fluorochrysene
- 9-Fluorobenzo[k]fluoranthene
These compounds share similar structural features but differ in the position and number of fluorine atoms, which influence their chemical reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it particularly suitable for optoelectronic applications .
Propiedades
Fórmula molecular |
C14H9F |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
4-fluorophenanthrene |
InChI |
InChI=1S/C14H9F/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H |
Clave InChI |
UOXGQCABTNEVPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


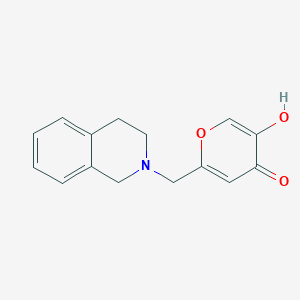
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
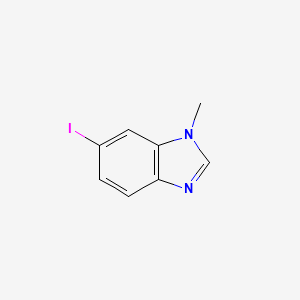
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
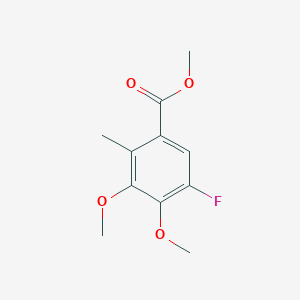

![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)


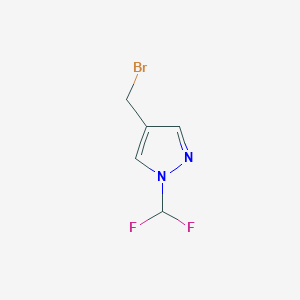
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

